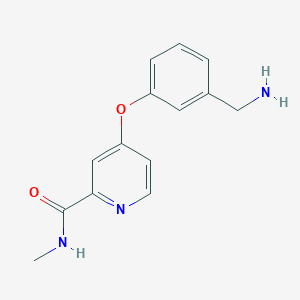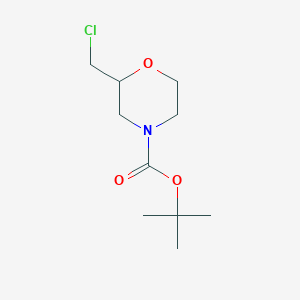
4-chloro-6-méthylpyrimidine-5-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2 . It is used in research and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, a methyl group, and an ethyl ester .Physical and Chemical Properties Analysis
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate has a molecular weight of 200.62 g/mol . It is slightly soluble in water . The compound should be stored under an inert gas (nitrogen or argon) at 2-8°C .Applications De Recherche Scientifique
4-chloro-6-méthylpyrimidine-5-carboxylate d'éthyle : Une Analyse Exhaustive
Synthèse organique : Le this compound sert de matière première importante et d'intermédiaire en synthèse organique. Sa structure permet diverses réactions chimiques qui peuvent conduire à la formation de composés organiques complexes.
Produits pharmaceutiques : Dans l'industrie pharmaceutique, ce composé est utilisé pour la synthèse de médicaments qui présentent des activités antivirales, anticancéreuses, antioxydantes et antimicrobiennes. C'est un précurseur clé dans le développement de médicaments pour diverses affections.
Produits agrochimiques : Les dérivés du composé sont utilisés dans la création de produits agrochimiques pour protéger les cultures contre les ravageurs et les maladies, améliorant ainsi la productivité agricole.
Colorants : En raison de ses propriétés chimiques, le this compound est également utilisé dans la production de colorants, contribuant à l'industrie textile en fournissant des colorants pour les tissus.
Applications neuroprotectrices et anti-inflammatoires : Des études récentes ont montré que les dérivés de la pyrimidine peuvent avoir des effets neuroprotecteurs et anti-inflammatoires, qui sont explorés pour des applications thérapeutiques potentielles.
Systèmes bicycliques [6 + 6] : Les analogues de la pyrimidine font partie des systèmes bicycliques [6 + 6] qui ont une importance chimique et biologique significative, conduisant à des recherches plus poussées dans ce domaine.
Pour plus d'informations détaillées sur chaque application, y compris des articles évalués par des pairs et des documents techniques, vous pouvez vous référer à des sources comme Sigma-Aldrich et Springer , qui donnent accès à la littérature scientifique sur ce composé et ses dérivés.
Safety and Hazards
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is classified as dangerous, with hazard statements H301, H311, and H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It has been suggested that the compound may exert its effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
The biochemical pathways affected by Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate are likely related to its potential neuroprotective and anti-inflammatory properties. The compound may inhibit ER stress and apoptosis, which are biochemical pathways involved in cell death and inflammation . Additionally, the compound may inhibit the NF-kB inflammatory pathway, which plays a crucial role in immune and inflammatory responses .
Result of Action
The molecular and cellular effects of Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate’s action are likely related to its potential neuroprotective and anti-inflammatory properties. The compound may reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These effects could potentially protect neuronal cells from damage and death.
Analyse Biochimique
Biochemical Properties
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of other pyrimidine derivatives. It interacts with various enzymes and proteins, including those involved in nucleotide synthesis and metabolism. The compound’s interactions with these biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which facilitate its incorporation into larger molecular structures .
Cellular Effects
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to changes in gene expression patterns and metabolic fluxes. These effects are crucial for understanding the compound’s potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of action of ethyl 4-chloro-6-methylpyrimidine-5-carboxylate involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s ability to bind to active sites of enzymes or regulatory proteins allows it to modulate their activity, leading to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 4-chloro-6-methylpyrimidine-5-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of ethyl 4-chloro-6-methylpyrimidine-5-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolic activity. At higher doses, toxic or adverse effects can occur, including disruptions in cellular homeostasis and potential toxicity .
Metabolic Pathways
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites, which are important for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of ethyl 4-chloro-6-methylpyrimidine-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these processes is crucial for elucidating the compound’s pharmacokinetics and pharmacodynamics .
Subcellular Localization
Ethyl 4-chloro-6-methylpyrimidine-5-carboxylate exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s activity and function within the cell, providing insights into its potential therapeutic applications .
Propriétés
IUPAC Name |
ethyl 4-chloro-6-methylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-13-8(12)6-5(2)10-4-11-7(6)9/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMLCDFPZGCELR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CN=C1Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


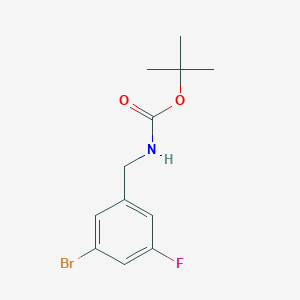
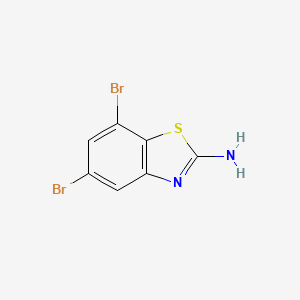

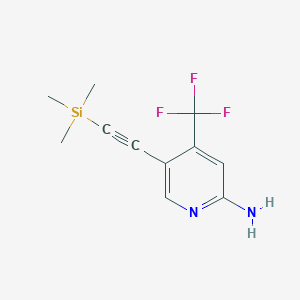
![6-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1529744.png)
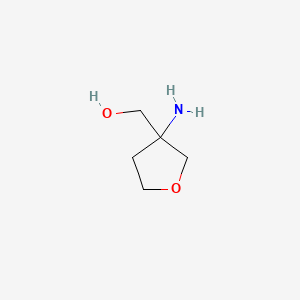
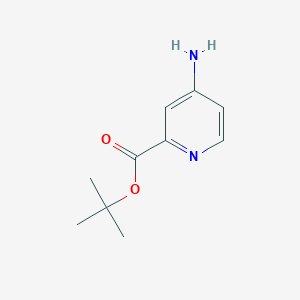

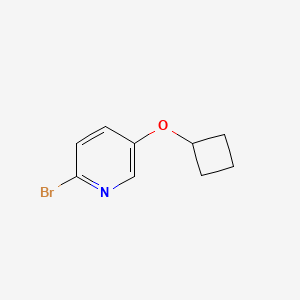

![tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1529756.png)
![tert-Butyl 5-bromo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B1529759.png)
